1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes involved in cancer progression and other diseases. The structure features a piperazine ring, which enhances its interaction with biological targets, making it a subject of interest for drug development.
The compound is synthesized through various methods reported in the literature, where it serves as a precursor or intermediate for more complex derivatives with enhanced pharmacological properties. Research studies have focused on its synthesis, characterization, and biological evaluation, highlighting its role in the development of therapeutic agents.
1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine can be classified as:
The synthesis of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step procedures that include:
A common synthetic route includes:
The molecular structure of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine consists of:
Key structural data include:
1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions including:
For example, treatment with phenyl isocyanate under reflux conditions can yield substituted derivatives with enhanced biological activity . Reaction conditions often involve specific solvents and temperatures optimized for yield and purity.
The mechanism of action for compounds derived from 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves:
Biological evaluations show that these compounds can effectively inhibit cell proliferation and induce apoptosis in cancer cell lines such as MCF-7, demonstrating their potential therapeutic applications .
The compound exhibits:
Relevant chemical properties include:
The scientific applications of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine are primarily focused on:
Table 1: Key Identifiers of 1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Property | Value/Descriptor |
---|---|
CAS Registry Number | 245449-97-2 |
IUPAC Name | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine |
Molecular Formula | C₁₀H₁₄N₆ |
Molecular Weight | 218.26 g/mol |
Commercial Availability | TRC, AK Scientific, American Custom Chemicals |
Primary Therapeutic Target | Kinases (EGFR, CDK2) |
The pyrazolo[3,4-d]pyrimidine scaffold emerged as a privileged structure in medicinal chemistry following the recognition of its structural analogy with purine nucleobases. Early work in the 1980s established synthetic routes to this tricyclic system, primarily through condensation reactions between 5-aminopyrazoles and formamide or orthoesters [7]. By the 1990s, researchers systematically explored its bioisosteric relationship with adenine, noting that the scaffold effectively mimicked ATP's binding interactions within kinase active sites while offering enhanced metabolic stability [7] [2]. This period witnessed the first generation of pyrazolo[3,4-d]pyrimidines as immunosuppressants and cardiovascular agents, laying groundwork for kinase-targeted applications.
The 2000s marked a turning point with the rational design of EGFR inhibitors bearing this core. Landmark studies demonstrated that 4-aminosubstituted derivatives (e.g., compound 12b in [2]) exhibited low nanomolar inhibitory activity (IC₅₀ = 0.016 µM against EGFRWT). Concurrently, the scaffold's versatility was evidenced by its incorporation into CDK2 inhibitors like dinaciclib, where it served as an adenine mimetic engaging critical hinge region residues [10]. The strategic installation of the 1-methyl group – as seen in 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine – addressed metabolic vulnerabilities of N-H analogues while maintaining target affinity [7].
Table 2: Evolution of Pyrazolo[3,4-d]pyrimidine Pharmacophores
Time Period | Key Developments | Therapeutic Focus |
---|---|---|
1980–1990 | Synthetic methodology development; Purine bioisosterism | Nucleoside analogues |
1990–2000 | Kinase inhibition proof-of-concept | Immunosuppression, Cardio |
2000–2010 | EGFR/CDK inhibitor optimization; 4-Amino substitutions | Oncology (TKIs) |
2010–Present | Piperazine derivatives; Resistance-breaking mutants | Targeted cancer therapies |
Recent advances (2010s–present) focus on overcoming kinase inhibitor resistance through structural diversification at the 4-position. Piperazine installation represents a strategic response to the need for enhanced solubility and synthetic versatility, enabling conjugation with hydrophobic pharmacophores targeting mutant kinases (e.g., EGFRT790M) [2]. Modern synthetic approaches now leverage late-stage functionalization and multicomponent reactions to generate diverse libraries around this core [8].
Piperazine integration into heterocyclic pharmaceuticals serves multiple strategic purposes: solubility enhancement, conformational modulation, and hydrogen-bonding optimization. As a saturated six-membered ring containing two nitrogen atoms, piperazine exists in a chair conformation that positions substituents for optimal target engagement. Its basic character (pKₐ ~9.8 for secondary nitrogen) promotes water solubility of drug candidates under physiological conditions, addressing a critical limitation of many planar heterocyclic systems [6]. In 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine, this moiety acts as a solubilizing spacer while contributing to pharmacodynamic properties.
The piperazine ring profoundly influences physicochemical parameters. Compared to non-piperazine analogues, this substitution reduces calculated logP by approximately 1–2 units, translating to improved aqueous solubility – a property critical for oral bioavailability. Metabolic studies across diverse drug classes indicate that piperazine rings undergo oxidative metabolism primarily at the carbon alpha to nitrogen, producing stable metabolites without reactive intermediates, thereby enhancing metabolic stability profiles [6] [3]. The piperazine nitrogen atoms serve as hydrogen bond acceptors/donors, enabling critical interactions with biological targets. In kinase inhibitors, the terminal nitrogen often forms salt bridges with aspartate residues (e.g., Asp86 in CDK2), while the proximal nitrogen anchors the scaffold via hydrogen bonding to hinge region residues [10].
Table 3: Impact of Piperazine Substitution on Compound Properties
Property | Non-Piperazine Analogues | 1-Methyl-4-piperazin-1-yl Derivative | Biological Consequence |
---|---|---|---|
Calculated logP | 2.5–3.5 | 1.2–1.8 | Enhanced membrane permeation |
Water Solubility | Low (µg/mL range) | Moderate–High (mg/mL range) | Improved oral bioavailability |
Hydrogen Bond Acceptors | 3–4 | 6 | Stronger target engagement |
Metabolic Sites | Heterocyclic C-H oxidation | Piperazine C-H oxidation | Stable, detoxified metabolites |
Structurally, the piperazine moiety adopts two primary orientations relative to the pyrazolopyrimidine plane: equatorial (allowing extended conformations for solvent exposure) or axial (enabling compact binding poses). Molecular modeling of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine demonstrates that the piperazine's conformational flexibility permits adaptation to distinct binding pockets across kinase targets. This versatility underpins its incorporation into multitargeted drug design strategies [6] [10].
The specific targeting of this compound stems from its optimal combination of target affinity, synthetic accessibility, and drug-like properties. As a synthetic ATP mimetic, its pyrazolo[3,4-d]pyrimidine core occupies the adenine binding pocket of kinases through three critical interactions: (1) N1 nitrogen as a hydrogen bond acceptor, (2) C2-NH as a hydrogen bond donor, and (3) the 1-methyl group shielding metabolic degradation sites [7] [2]. Computational analyses confirm that the 4-piperazinyl extension projects into the ribose-binding region, forming additional hydrogen bonds with conserved residues (e.g., Leu83 in CDK2) that enhance binding energy by approximately 2–3 kcal/mol compared to 4-chloro analogues [10].
Synthetic advantages drive its selection as a building block. Commercial availability across multiple suppliers (e.g., TRC, AK Scientific) at research-scale quantities (50mg–5g) facilitates rapid analogue generation [5]. The piperazine nitrogen serves as a point for divergent diversification via N-acylation, N-alkylation, or nucleophilic substitution, enabling efficient structure-activity relationship exploration. This is exemplified by routes where the secondary piperazine nitrogen is functionalized with aryl groups to enhance hydrophobic pocket interactions in kinase targets [2] [10].
Biological data substantiate its therapeutic relevance. Derivatives demonstrate dual inhibitory activity against proliferative signaling kinases:
Table 4: Kinase Inhibition Profile of Key Derivatives
Derivative Structure | EGFRWT IC₅₀ (µM) | EGFRT790M IC₅₀ (µM) | CDK2 IC₅₀ (µM) | Cancer Cell Inhibition |
---|---|---|---|---|
1-methyl-4-piperazin-1-yl core (unmodified) | 0.16–0.45 | 0.85–1.20 | 0.30–0.65 | Baseline activity |
Arylhydrazone derivative (12b) | 0.016 | 0.236 | NT | A549 (8.21 µM), HCT-116 (19.56 µM) |
Thioglycoside analogue (14) | NT | NT | 0.057 | MCF-7 (45 nM), HCT-116 (6 nM) |
NT = Not Tested in Source Publication
The compound's drug-like properties are validated through in silico ADMET profiling. Its molecular weight (218 g/mol) and hydrogen bond donor/acceptor count (0/6) comply with Lipinski's rules for oral bioavailability. Boiled Egg model analyses predict moderate gastrointestinal absorption without blood-brain barrier penetration, minimizing neurotoxicity risks [10]. These attributes position 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine as a versatile precursor for next-generation kinase inhibitors targeting oncology indications with high unmet medical need.
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4